molecular formula C12H15Cl2N3O B1519972 2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride CAS No. 1158282-91-7

2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride

Cat. No. B1519972
M. Wt: 288.17 g/mol
InChI Key: LSRRIIPDVLCNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride is a biochemical compound used for proteomics research . It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

Indole derivatives are synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes .


Physical And Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . They are important types of molecules and natural products .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties .
    • Method : The synthesis of indole derivatives involves various methods, including the Mori–Ban–Hegedus indole synthesis .
    • Results : The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance in cell biology .
  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Aldosterone Synthase Inhibition

    • Field : Pharmacology
    • Application : Aldosterone synthase (CYP11B2) inhibition is a promising mechanism to lower arterial blood pressure .
    • Method : Human clinical studies were conducted with LCI699, a compound related to indole derivatives .
    • Results : The studies established aldosterone synthase (CYP11B2) inhibition as a promising novel mechanism to lower arterial blood pressure .
  • Multicomponent Reactions

    • Field : Organic Chemistry
    • Application : Indoles are used in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .
    • Method : N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes .
    • Results : The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .
  • Anti-Inflammatory Activity

    • Field : Pharmaceutical Sciences
    • Application : Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
    • Method : Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized .
    • Results : The synthesized compounds showed promising anti-inflammatory activity .
  • Synthesis of Selected Alkaloids
    • Field : Organic Chemistry
    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .
    • Results : Upon using Ag2CO3 in the Heck reaction, this approach was much quicker, and the reaction could be performed at ambient temperature .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O.ClH/c13-9-1-2-11-10(5-9)8(7-16-11)3-4-15-12(17)6-14;/h1-2,5,7,16H,3-4,6,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRRIIPDVLCNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.